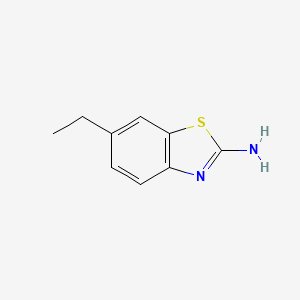

6-Ethyl-1,3-benzothiazol-2-amine

描述

The Benzothiazole (B30560) Nucleus in Pharmaceutical and Agrochemical Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of synthetic compounds with significant biological applications. nih.govresearchgate.net This structural motif is found in a variety of natural products, both marine and terrestrial, and is a key component in numerous pharmaceutical and agrochemical agents. nih.govnih.gov Its relative stability, coupled with reactive sites that allow for functionalization, makes it a versatile starting point for chemical synthesis. derpharmachemica.com

In pharmaceutical research, benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govnih.gov These include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral properties. nih.govnih.gov The molecular structures of several potent drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the PET imaging agent Flutemetamol for Alzheimer's disease, are built upon the benzothiazole skeleton. nih.govmdpi.com The anticancer potential of this nucleus is particularly notable, with derivatives showing activity against various cancer cell lines, often mediated through mechanisms like the induction of the CYP1A1 enzyme, which leads to DNA damage and cell cycle arrest in sensitive cancer cells. researchgate.net

In the agrochemical sector, the benzothiazole nucleus is integral to the discovery of new pesticides. researchgate.net Compounds containing this scaffold have shown a broad spectrum of activities, including fungicidal, herbicidal, antibacterial, and antiviral effects. researchgate.netresearchgate.net The stable and easily modifiable nature of the benzothiazole structure allows for the development of novel agrochemicals to combat crop pests and diseases. researchgate.net Recently, a natural benzothiazole derivative isolated from a tobacco-derived endophytic fungus demonstrated significant insecticidal activity against the fall armyworm, highlighting its potential in developing new biopesticides. rsc.org

Strategic Importance of Aminobenzothiazoles in Drug Discovery

Among the various derivatives of benzothiazole, the 2-aminobenzothiazole (B30445) scaffold holds a position of strategic importance in drug discovery. uni.lu It is considered a "privileged scaffold" because of its versatile biological activities and its capacity to interact with a wide array of biological targets. uni.lumdpi.com The unique structural arrangement of a benzene ring fused to a thiazole ring with an amino group at the C2 position provides a promising platform for developing a wide range of bioactive compounds. uni.lu

Several clinically relevant drugs contain the 2-aminobenzothiazole core. Riluzole, for instance, is used to treat amyotrophic lateral sclerosis and has also shown promise as an antitumor agent. nih.gov Frentizole is an antiviral and immunosuppressive agent, while Tioxidazole is an anthelmintic drug used against parasitic infections. nih.gov The proven therapeutic applications of these compounds underscore the value of the 2-aminobenzothiazole moiety as a foundational element in the design of new medicines. acs.org

Table 1: Examples of Clinically Relevant Benzothiazole-Based Drugs

| Drug Name | Therapeutic Application |

|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) Treatment |

| Flutemetamol | PET Imaging for Alzheimer's Disease |

| Frentizole | Antiviral and Immunosuppressive Agent |

| Tioxidazole | Anthelmintic (Anti-parasitic) |

| Pramipexole | Anti-Parkinson's Agent |

Current Research Landscape Pertaining to 6-Ethyl-1,3-benzothiazol-2-amine and its Analogues

The specific compound This compound (PubChem CID: 773093) is a member of the 6-substituted 2-aminobenzothiazole family. uni.lu While research focusing exclusively on this single molecule is limited, the broader landscape of its analogues, particularly those with substitutions at the 6-position, is an active area of investigation, revealing the therapeutic potential of this specific substitution pattern.

Research into analogues has shown that the nature and position of substituents on the benzothiazole ring are critical for biological activity. Studies have specifically highlighted the importance of substitutions at the 2nd, 5th, and 6th positions for achieving diverse pharmacological effects. nih.gov

Recent studies on 6-substituted-2-aminobenzothiazole analogues have yielded promising results across various therapeutic areas:

Anticancer Activity: New derivatives of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one have been developed and show potent antiproliferative activity against lung cancer cells. researchgate.net Furthermore, research on 2-aminobenzothiazole-based kinase inhibitors has indicated that the presence of a 6-EtO (ethoxy) group, which is structurally similar to the 6-ethyl group, is conducive to antiproliferative activity. nih.gov

Antimicrobial Activity: A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines were synthesized and screened for antimicrobial and anthelmintic activities. researchgate.net These compounds showed moderate to excellent activity against various bacterial and fungal strains. researchgate.net

Anthelmintic Activity: In a study focused on developing new anti-parasitic agents, a series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their anthelmintic properties.

Anticonvulsant Activity: Research into new anticonvulsant agents has included the synthesis of 6-substituted 2-aminobenzothiazoles. These studies found that derivatives containing electron-withdrawing groups in the benzothiazole ring were particularly active. acs.org

Table 2: Investigated Biological Activities of 6-Substituted 2-Aminobenzothiazole Analogues

| Research Area | Specific Analogue Class | Investigated Activity | Findings | Reference |

|---|---|---|---|---|

| Oncology | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | Anticancer | Potent antiproliferative activity against A549 lung cancer cells. | researchgate.net |

| Infectious Disease | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Antimicrobial | Moderate to excellent activity against Gram-positive and Gram-negative bacteria. | researchgate.net |

| Parasitology | 2-amino-6-substituted benzothiazoles | Anthelmintic | Compounds were synthesized and examined for activity. | |

| Neurology | 6-substituted 2-aminobenzothiazoles | Anticonvulsant | Derivatives with electron-withdrawing groups showed notable activity. | acs.org |

This collective research underscores the significance of the 6-position on the 2-aminobenzothiazole scaffold as a key site for chemical modification to develop new therapeutic agents. The ethyl group in this compound represents one such modification within a well-validated chemical space, suggesting its potential as a building block for future drug discovery efforts.

Structure

3D Structure

属性

IUPAC Name |

6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDOQGXRBLPHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354418 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21224-16-8 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethyl 1,3 Benzothiazol 2 Amine and Diversely Substituted Benzothiazol 2 Amines

Classical Approaches for Benzothiazole (B30560) Synthesis

Historically, the construction of the 2-aminobenzothiazole (B30445) core has relied on several named reactions. The most prominent among these is the Hugershoff reaction, which involves the intramolecular cyclization of N-arylthioureas. A common variant of this approach involves the direct thiocyanation of anilines. ucl.ac.be In this method, an appropriately substituted aniline is treated with a thiocyanate salt (like ammonium thiocyanate) and an oxidizing agent, typically bromine, which generates the reactive thiocyanogen species in situ. ucl.ac.be This is followed by electrophilic attack on the aromatic ring and subsequent cyclization to form the 2-aminobenzothiazole ring system. ijcrt.org

Another classical route is the Jacobson synthesis, which describes the oxidative cyclization of an arylthioamide on an unsubstituted ortho position, often using potassium ferricyanide in a basic medium. rsc.org While well-established for preparing various substituted benzothiazoles, its application is generally for 2-substituted benzothiazoles rather than the 2-amino variants unless starting from a thiooxamide precursor. rsc.org

| Method | Starting Materials | Reagents | Key Features |

| Hugershoff Reaction (Thiocyanation) | Substituted anilines | Ammonium thiocyanate, Bromine | Direct formation of 2-aminobenzothiazoles; versatile for various ring substitutions. |

| Jacobson Synthesis | N-Arylthioamides | Potassium ferricyanide, Base | Oxidative cyclization; primarily for 2-substituted (non-amino) benzothiazoles. rsc.org |

Targeted Synthesis of 6-Ethyl-1,3-benzothiazol-2-amine

The targeted synthesis of this compound is most efficiently achieved via the classical Hugershoff thiocyanation reaction. The strategic placement of the ethyl group at the 6-position of the benzothiazole ring necessitates starting with the corresponding substituted aniline, which is 4-ethylaniline.

The synthetic pathway proceeds as follows:

Generation of Thiocyanogen: Ammonium thiocyanate is treated with bromine in a suitable solvent, such as glacial acetic acid, to generate thiocyanogen ((SCN)₂), a highly reactive electrophile.

Electrophilic Aromatic Substitution: The in situ generated thiocyanogen reacts with 4-ethylaniline. The amino group of the aniline directs the electrophilic attack to the position ortho to it.

Cyclization: The resulting intermediate, a 2-amino-5-ethylphenyl thiocyanate, undergoes spontaneous intramolecular cyclization. The nucleophilic nitrogen of the amino group attacks the carbon of the thiocyanate group, leading to the formation of the stable, five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring.

This reaction provides a direct and reliable route to this compound, leveraging readily available starting materials.

Modern and Sustainable Synthetic Strategies

In recent years, synthetic chemistry has shifted towards greener and more efficient methodologies. The synthesis of benzothiazoles has benefited significantly from these advancements, with microwave-assisted synthesis, ultrasound mediation, and novel catalytic systems emerging as powerful alternatives to classical heating. mdpi.com

Microwave irradiation has been established as a valuable tool for accelerating organic reactions. researchgate.net In the context of benzothiazole synthesis, microwave-assisted methods offer significant advantages, including drastic reductions in reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles. mdpi.comsemanticscholar.org For instance, the condensation of 2-aminothiophenols with various aldehydes or acyl chlorides to form 2-substituted benzothiazoles is highly efficient under microwave irradiation. mdpi.com Similarly, the synthesis of complex heterocyclic systems derived from 2-aminobenzothiazole, such as benzothiazolotriazines, has been achieved in minutes with improved yields compared to conventional heating methods that require several hours. semanticscholar.orgijpbs.com

The application of ultrasonic irradiation (sonochemistry) provides another eco-friendly and efficient pathway for chemical synthesis. analis.com.my Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. This method often allows reactions to proceed at room temperature, under solvent-free conditions, and with shorter reaction times. analis.com.my The synthesis of 2-aryl substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been successfully demonstrated using ultrasound, achieving good yields in as little as 20 minutes without the need for a catalyst or solvent. analis.com.my This green approach is also effective for constructing more complex fused systems, such as benzothiazolo[3,2-a]pyrimidines, via multicomponent reactions. researchgate.net

The development of novel catalytic systems has revolutionized the synthesis of benzothiazoles, offering high efficiency, selectivity, and broader substrate scope. nih.gov Modern catalytic approaches often involve transition metals, but metal-free and biocatalyst systems are also gaining prominence.

Transition-Metal Catalysis: Catalysts based on ruthenium, palladium, and nickel have been effectively used for the intramolecular oxidative cyclization of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Copper-catalyzed reactions are also prevalent, facilitating C-S bond formation in one-pot, three-component syntheses from reagents like 2-iodoanilines and dithiocarbamates. nih.gov

Metal-Free and One-Pot Reactions: There is a growing interest in catalyst- and additive-free methods. One such approach involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO serves as both the solvent and the oxidant, to produce 2-substituted benzothiazoles. nih.govacs.org

Biocatalysis: Green catalysts, such as Acacia concinna, have been used as biocatalysts for the condensation of 2-aminothiophenol with aldehydes under microwave irradiation, providing a completely solvent-free and eco-friendly procedure. mdpi.com

| Strategy | Key Features | Example Reaction | Reference |

| Microwave-Assisted | Rapid reaction times, high yields, cleaner reactions. | Condensation of 2-aminothiophenol with aldehydes. | mdpi.com |

| Ultrasound-Mediated | Green methodology, often solvent- and catalyst-free, room temperature. | Synthesis of 2-aryl benzothiazoles from 2-aminothiophenol and aldehydes. | analis.com.my |

| Catalytic (Transition Metal) | High efficiency, broad substrate scope. | RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas. | nih.gov |

| Catalytic (Metal-Free) | Environmentally benign, uses inexpensive reagents. | Three-component reaction of aromatic amines, aliphatic amines, and sulfur. | nih.govacs.org |

Functionalization and Derivatization Reactions of the Benzothiazol-2-amine Moiety

The 2-aminobenzothiazole scaffold is a highly versatile building block in organic synthesis, primarily due to the reactivity of its exocyclic amino group and the endocyclic nitrogen atom of the amidine system (-N=C-NH₂). rsc.orgnih.govnih.gov This allows for extensive functionalization to produce a vast library of derivatives.

N-Acylation: The exocyclic amino group readily undergoes acylation with reagents like acetic acid, acid anhydrides, or acyl chlorides to form N-(benzothiazol-2-yl)amides. umpr.ac.idnih.gov N-heterocyclic carbene (NHC)-catalyzed oxidative amidation of aldehydes with 2-aminobenzothiazole provides a modern and direct route to these amides. researchgate.netrsc.org

N-Alkylation: The amino group can also be alkylated, providing another avenue for derivatization. N-alkylated 2-aminobenzothiazoles have been explored as novel bioactive compounds. nih.govnih.gov

Schiff Base Formation: One of the most common derivatization reactions is the condensation of the 2-amino group with various aromatic or aliphatic aldehydes. This reaction, typically carried out under acidic or basic catalysis, yields Schiff bases (imines), which are important intermediates for the synthesis of other heterocyclic compounds. guilan.ac.irmedmedchem.comguilan.ac.ir

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as azo coupling with activated aromatic rings (e.g., salicylic aldehyde) to form azo dyes. nih.govuokerbala.edu.iq

Annulation Reactions: The entire amidine fragment, involving both the endocyclic and exocyclic nitrogen atoms, can react with bifunctional electrophiles. This leads to annulation, forming fused polycyclic heterocyclic systems. For example, reaction with α-haloketones or similar reagents can lead to the formation of imidazo[2,1-b]benzothiazoles. nih.gov

C-H Functionalization: While reactions at the amino group are most common, direct functionalization at the C2 position of the benzothiazole ring is also possible. For instance, benzothiazoles can react with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles to introduce new functional groups at the C2 position. nih.govacs.org

| Reaction Type | Reagents | Functional Group Modified | Product Class |

| N-Acylation | Acyl chlorides, Aldehydes/NHC catalyst | Exocyclic -NH₂ | N-Acyl 2-aminobenzothiazoles (Amides) |

| Schiff Base Formation | Aldehydes, Acid/Base catalyst | Exocyclic -NH₂ | Imines (Schiff Bases) |

| Diazotization | Sodium nitrite, Acid | Exocyclic -NH₂ | Diazonium Salts |

| Annulation | Bifunctional electrophiles (e.g., α-haloketones) | Amidine system (-N=C-NH₂) | Fused Heterocycles (e.g., Imidazo[2,1-b]benzothiazoles) |

| N-Alkylation | Alkyl halides | Exocyclic -NH₂ | N-Alkyl 2-aminobenzothiazoles |

Modifications at the Amino Group (N-Substitution)

The exocyclic amino group of 2-aminobenzothiazoles is a primary site for synthetic elaboration, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and condensation reactions. nih.govnih.gov

N-Alkylation: The alkylation of 2-aminobenzothiazoles is regioselective and depends significantly on the nature of the alkylating agent. Traditional alkylation using alkyl halides typically results in substitution at the more basic endocyclic nitrogen atom, yielding 3-alkyl-2-iminobenzothiazoline products. rsc.org However, regioselective N-alkylation at the exocyclic amino group can be achieved using benzylic alcohols as alkylating agents in the presence of a copper catalyst. rsc.org This "hydrogen autotransfer" process is highly atom-efficient, producing water as the only byproduct. rsc.org Another method involves a reductive amination pathway to achieve N-alkylation. researchgate.net

N-Acylation: The synthesis of N-acyl-2-aminobenzothiazoles is a common and straightforward modification. nih.gov This transformation is readily accomplished using standard acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. nih.gov For example, 2-aminobenzothiazole reacts with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a versatile intermediate for further synthesis. researchgate.netacs.org A more modern approach involves the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes, which provides a facile route to various N-acyl derivatives. researchgate.netrsc.org

Schiff Base Formation: The primary amino group readily undergoes condensation with aldehydes and ketones to form the corresponding Schiff bases (imines). alayen.edu.iqcibtech.org This reaction is typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netmedmedchem.com The resulting azomethine group (C=N) extends the conjugated system and serves as a handle for further transformations.

Urea (B33335) and Thiourea Derivatives: Reactions with isocyanates and isothiocyanates provide access to a wide range of N-substituted urea and thiourea derivatives, respectively. nih.govtandfonline.com These reactions proceed by the nucleophilic attack of the 2-amino group on the electrophilic carbon of the isocyanate or isothiocyanate. tandfonline.comresearchgate.net These derivatives are of significant interest due to their biological activities and ability to act as ligands. mdpi.com

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| 2-Aminobenzothiazole | Benzyl (B1604629) alcohol / CuCl | N-Alkylation | N-Benzyl-1,3-benzothiazol-2-amine |

| 2-Aminobenzothiazole | Acetic Anhydride | N-Acylation | N-(1,3-Benzothiazol-2-yl)acetamide |

| 2-Aminobenzothiazole | Salicylaldehyde | Schiff Base Formation | 2-(((1,3-Benzothiazol-2-yl)imino)methyl)phenol |

| 6-Methoxy-2-aminobenzothiazole | 3-Methoxyphenyl isocyanate | Urea Formation | 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)urea |

| 4-Methyl-2-aminobenzothiazole | Phenyl isothiocyanate | Thiourea Formation | 1-(4-Methyl-1,3-benzothiazol-2-yl)-3-phenylthiourea |

Ring System Modifications and Fused Heterocycles

The 2-aminobenzothiazole structure is an excellent platform for the construction of more complex, fused heterocyclic systems. rsc.orgnih.gov The presence of two nitrogen atoms within the amidine moiety (-N=C-NH2) allows for annulation reactions with various bifunctional electrophiles, leading to novel tricyclic and tetracyclic structures. nih.govtandfonline.com

One common strategy involves the reaction of 2-aminobenzothiazole with α-haloketones or their equivalents. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen, followed by an intramolecular cyclization to form imidazo[2,1-b] rsc.orgrsc.orgbenzothiazole derivatives. nih.gov

Another powerful method is the multicomponent Biginelli reaction. For example, a one-pot reaction between a benzothiazolyloxobutanamide, a substituted aromatic aldehyde, and thiourea can yield complex benzothiazolylpyrimidine-5-carboxamides. rsc.org

Furthermore, intermediates derived from 2-aminobenzothiazole, such as N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, can be used to build additional rings. Reaction of this intermediate with reagents like thiourea, urea, thiosemicarbazide, or semicarbazide can lead to the formation of fused imidazole or triazine rings. researchgate.net Three-component reactions involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can also produce annulated products under Lewis acid catalysis. nih.gov These reactions highlight the versatility of the 2-aminobenzothiazole core in generating molecular diversity. uokerbala.edu.iq

| Benzothiazole Derivative | Reagent(s) | Fused System Formed |

|---|---|---|

| 2-Aminobenzothiazole | 2-Phenoxyacetophenones / CuI | Imidazo[2,1-b]benzothiazole |

| 2-Aminobenzothiazole | Aromatic aldehydes, 1,3-Diketones / Sc(OTf)₃ | Dihydrobenzo nih.govthiazolo[3,2-a]pyrimidine |

| N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | Thiourea | Imidazo[2,1-b]benzothiazol-3(2H)-one |

| N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | Thiosemicarbazide | 2H- rsc.orgnih.govTriazino[3,4-b] rsc.orgrsc.orgbenzothiazole |

| Benzothiazolyloxobutanamide | Aromatic aldehydes, Thiourea | Benzothiazolyl-dihydropyrimidinethione |

Electrophilic Substitution Reactions on the Benzene Ring

While many substituted 2-aminobenzothiazoles are synthesized from pre-substituted anilines, electrophilic substitution on the pre-formed benzothiazole ring system is also a viable, though more complex, synthetic route. The reactivity of the benzene ring is influenced by the electron-donating amino group and the heterocyclic system. Direct electrophilic substitution often requires careful control of reaction conditions to avoid side reactions and achieve desired regioselectivity.

A common strategy to control the reaction involves the protection of the highly reactive 2-amino group prior to electrophilic substitution. For instance, the amino group can be acylated to form an acetamide (B32628). This N-acetylation moderates the activating effect of the amino group and directs incoming electrophiles, such as a nitronium ion (from nitric acid), primarily to the 6-position. Following the substitution reaction, the protecting acetyl group can be removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the 6-substituted-2-aminobenzothiazole. tandfonline.com This protection-substitution-deprotection sequence is a classic method for achieving functionalization of the benzene ring that might not be accessible through direct synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Benzothiazol 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 6-Ethyl-1,3-benzothiazol-2-amine. By analyzing the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's constitution.

In a typical ¹H NMR spectrum of a related 2-aminobenzothiazole (B30445) derivative, the protons of the amino group (NH₂) characteristically appear as a broad singlet. mdpi.com The aromatic protons on the benzothiazole (B30560) ring system exhibit signals in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants revealing their substitution pattern. mdpi.comresearchgate.net For the 6-ethyl substituent, the methylene (B1212753) protons (-CH₂) would present as a quartet, while the methyl protons (-CH₃) would appear as a triplet, a signature pattern for an ethyl group.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbon atom of the C=N group within the thiazole (B1198619) ring is typically observed at a low field. mdpi.com The carbons of the benzene (B151609) ring will show signals in the aromatic region (approximately 110-140 ppm), while the carbons of the ethyl group will appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH₂ | Broad Singlet | - |

| Aromatic-H | 7.0 - 8.0 (multiplets) | 110 - 140 |

| -CH₂- (ethyl) | Quartet | ~25 - 30 |

| -CH₃ (ethyl) | Triplet | ~10 - 15 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar benzothiazole structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₉H₁₀N₂S).

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion peak [M]⁺ and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for further structural confirmation. For this compound, expected fragmentation could involve the loss of the ethyl group or cleavage of the thiazole ring. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental formula with high confidence. acs.org

Predicted adducts in mass spectrometry for this compound include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu The predicted monoisotopic mass is 178.05647 Da. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 178.06 |

| [M+H]⁺ | 179.06 |

| [M+Na]⁺ | 201.05 |

Note: These are predicted values. Experimental results provide the definitive data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com The presence of two bands in this region is a strong indicator of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the thiazole ring will show a strong absorption band in the region of 1630-1690 cm⁻¹. researchgate.netresearchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations from the benzene ring will appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-S Stretching: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3200 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (Ethyl) | C-H Stretch | < 3000 |

| Thiazole Ring | C=N Stretch | 1630 - 1690 |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This powerful technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound is not detailed in the provided context, studies on similar benzothiazole derivatives reveal key structural features. For instance, the benzothiazole ring system is typically planar. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds involving the amine group and the nitrogen atom of the thiazole ring, forming dimers or extended chain structures. researchgate.net Analysis of a co-crystal involving N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione utilized X-ray crystallography to determine a monoclinic crystal system with a P2₁/c space group. researchgate.net

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides experimental verification of the empirical formula of this compound (C₉H₁₀N₂S). The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated theoretical values. This analysis is crucial for confirming the elemental composition of the synthesized compound. mdpi.comresearchgate.netresearchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 60.64% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.67% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.72% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.99% |

| Total | | | | 178.28 | 100.00% |

Chromatographic techniques, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are employed to assess the purity of the compound. researchgate.netjapsonline.com TLC is often used to monitor the progress of a reaction and for preliminary purity checks. HPLC provides a quantitative measure of purity by separating the target compound from any impurities. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Structure Activity Relationship Sar Studies for 6 Ethyl 1,3 Benzothiazol 2 Amine Derivatives

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of 6-Ethyl-1,3-benzothiazol-2-amine derivatives is profoundly influenced by the nature and position of various substituents on the benzothiazole (B30560) core and its associated moieties. mdpi.comnih.gov SAR studies have revealed that strategic modifications can significantly enhance or diminish the therapeutic potential of these compounds.

The C2 position of the benzothiazole ring is a primary site for derivatization, often featuring an amino group that serves as a handle for introducing diverse functionalities. mdpi.com For instance, the introduction of different amines or substituted piperazine (B1678402) moieties at this position has been explored to modulate anticancer activity. acs.orgnih.gov

Substitutions at other positions on the benzothiazole ring, particularly at the C5 and C6 positions, have also been shown to be critical for biological activity. The presence of electron-withdrawing groups at these positions can enhance the anticancer properties of 2-arylbenzothiazoles. mdpi.com Conversely, in some series, electron-withdrawing groups at the C5 position of benzimidazole (B57391), a related scaffold, resulted in a loss of anti-inflammatory activity. nih.gov

In a series of 2-anilinopyridinyl-benzothiazole Schiff bases designed as antimitotic agents, a trimethoxy group on the benzothiazole moiety was found to be optimal. nih.gov Furthermore, studies on 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives demonstrated that substitutions on the benzyl (B1604629) group at the 6-alkoxy position significantly impacted anticonvulsant activity. Specifically, compounds with 3-fluoro and 4-fluoro substitutions on the benzyl ring exhibited the most potent effects. nih.gov

The following table summarizes the impact of various substituents on the biological activity of benzothiazole derivatives based on several research findings.

| Scaffold/Series | Substituent & Position | Observed Biological Effect | Reference |

| 2-Arylbenzothiazoles | Electron-withdrawing groups at C5 and C6 | Enhanced anticancer activity | mdpi.com |

| 2-Anilinopyridinyl-benzothiazole Schiff bases | Trimethoxy group on benzothiazole moiety | Optimal antimitotic activity | nih.gov |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides | 3-Fluoro or 4-fluoro on 6-benzyloxy group | Potent anticonvulsant activity | nih.gov |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | Introduction of a carbonyl group at the 3-position of quinazolin-4(3H)-one | Decreased antiproliferative activity | acs.org |

| 2-Phenyl-substituted benzimidazoles | Lipophilic group at R5 | Favored COX-1 inhibition | nih.gov |

| 2-Phenyl-substituted benzimidazoles | Hydrophilic group at R5 | Enhanced COX-2 inhibition | nih.gov |

Rational Design Principles for Optimized Benzothiazol-2-amine Analogues

The rational design of novel benzothiazol-2-amine analogues is a key strategy to enhance their therapeutic properties. nih.govnih.gov This approach relies on a deep understanding of the SAR to make informed decisions about molecular modifications.

One common strategy is bioisosteric replacement. For example, in the design of new VEGFR-2 inhibitors, the pyridine (B92270) ring of the known drug Sorafenib was replaced with a benzothiazole scaffold. nih.gov Similarly, in the development of quinazolinone-based anticancer agents, a nitrogen atom in a benzimidazole ring was replaced by a sulfur atom to create a benzothiazole, a change that can influence the compound's properties and synthetic accessibility. acs.org

Molecular hybridization is another powerful principle. This involves combining two or more bioactive pharmacophores into a single molecule to achieve synergistic or enhanced activity. nih.gov For instance, benzothiazole has been hybridized with moieties like thiazolidine-2,4-dione to create new anticancer candidates. nih.gov

The length and nature of linker groups are also critical design elements. In the pursuit of new VEGFR-2 inhibitors, various linkers with different lengths, such as acetamide (B32628) and 2-sulfanylacetamide bridges, were designed to occupy the spacer region between pharmacophoric elements. nih.gov The optimization of these linkers is crucial for achieving the desired interaction with the biological target.

The introduction of specific functional groups to modulate physicochemical properties, such as solubility, is another important design consideration. For example, a urea (B33335) moiety was introduced into a series of benzothiazole derivatives to enhance their water solubility, which is often a challenge for this class of compounds. acs.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational tool that plays a pivotal role in the discovery and optimization of new benzothiazole-2-amine derivatives. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target.

This approach is instrumental in virtual screening campaigns to identify new potential inhibitors from large compound libraries. nih.gov By filtering compounds based on their ability to match the pharmacophore model, researchers can prioritize molecules for synthesis and biological testing, thereby saving time and resources.

Once a lead compound is identified, pharmacophore modeling guides its optimization. For example, in the development of novel VEGFR-2 kinase inhibitors, a pharmacophore model was used to guide the design of new benzothiazole hybrids. nih.gov Similarly, in the design of new anticancer agents targeting the PI3Kγ enzyme, potential interactions were assessed by docking new 2-aminobenzothiazole (B30445) compounds into the ATP binding domain. acs.orgnih.gov

Docking studies, often used in conjunction with pharmacophore modeling, provide detailed insights into the binding mode of a ligand within the active site of a protein. This information is invaluable for understanding the SAR at a molecular level and for designing modifications that can improve binding affinity and selectivity. For instance, molecular modeling experiments were used to rationally design a series of 2-anilinopyridinyl-benzothiazole Schiff bases, with docking results indicating binding energies superior to a known inhibitor. nih.gov

Lead optimization also involves iterative cycles of chemical synthesis and biological evaluation based on the insights gained from SAR and computational modeling. This process aims to fine-tune the properties of the lead compound, such as potency, selectivity, and pharmacokinetic profile. The synthesis of a series of novel benzothiazole compounds and their subsequent evaluation for anticancer and anti-inflammatory activity, leading to the identification of a lead compound with dual activity, exemplifies this strategy. nih.gov

Computational Chemistry and in Silico Approaches in Benzothiazol 2 Amine Research

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (a small molecule like 6-Ethyl-1,3-benzothiazol-2-amine) to the active site of a target protein. This analysis is crucial for understanding the potential mechanism of action and for designing more potent and selective inhibitors.

Research on derivatives of 2-aminobenzothiazole (B30445) has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, studies on ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, which are structurally related to this compound, have utilized docking to explore their interaction with protein-tyrosine phosphatase 1B (PTP-1B), a key target in diabetes research. unifi.itsigmaaldrich.com These simulations have revealed potential hydrogen bond interactions between the ligands and critical amino acid residues in the catalytic site of PTP-1B, such as Arg221 and Ser216. sigmaaldrich.com

Similarly, novel 2-aminobenzothiazole derivatives have been docked into the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme, which is implicated in cancer. acs.orgnih.gov These studies help in rationalizing the observed biological activities and guide the synthesis of new compounds with improved inhibitory potential. In another example, docking studies on heteroarylated benzothiazoles suggested that their antimicrobial effects may stem from the inhibition of E. coli MurB and 14-lanosterol demethylase. nih.gov

The following table summarizes the findings of molecular docking studies on various benzothiazole (B30560) derivatives, highlighting the target protein and key interacting residues.

| Derivative Class | Target Protein | Key Interacting Residues | Reference |

| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates | Protein-Tyrosine Phosphatase 1B (PTP-1B) | Arg221, Ser216 | sigmaaldrich.com |

| 2-Aminobenzothiazole derivatives | PI3Kγ enzyme (ATP binding domain) | Not specified | acs.orgnih.gov |

| Heteroarylated benzothiazoles | E. coli MurB, 14-lanosterol demethylase | Not specified | nih.gov |

| Benzothiazole-isothiourea derivatives | Acetylcholinesterase (AChE) | Not specified | nih.gov |

| 2-Aminobenzothiazole molecules | HK853 | Asp411, Tyr384 | nih.gov |

This table presents data for structurally related compounds to illustrate the application of molecular docking in benzothiazole research.

Quantum Chemical Calculations for Electronic and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For a compound like this compound, these calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These parameters are fundamental to understanding its chemical behavior and its interactions with biological targets.

For example, DFT studies on 1,3-Benzothiazol-6-ol have been used to calculate quantum chemical factors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap. researchgate.net The distribution of HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively, which is crucial for predicting reactivity and the nature of intermolecular interactions. researchgate.net

In a study on 6-ethoxy-1,3-benzothiazole-2-amine, a close analog of the title compound, DFT and time-dependent DFT (TD-DFT) were employed to obtain optimized molecular structures and to perform electronic calculations. nih.gov Such calculations help in correlating the structural features of the molecule with its observed properties. Furthermore, DFT calculations have been instrumental in analyzing the photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives, providing a theoretical basis for their potential applications in optoelectronics. mdpi.com

The table below presents key parameters often derived from quantum chemical calculations for benzothiazole derivatives, illustrating the kind of insights that can be gained for this compound.

| Compound | Calculation Method | Key Parameters Calculated | Application | Reference |

| 1,3-Benzothiazol-6-ol | DFT | HOMO, LUMO, Energy gap, Mulliken charges | Corrosion inhibition study | researchgate.net |

| 6-Ethoxy-1,3-benzothiazole-2-amine | DFT/TD-DFT | Optimized molecular structure, Electronic properties | Characterization and reactivity analysis | nih.gov |

| 2-(2′-Aminophenyl)benzothiazole derivatives | DFT | Excited state transitions | Analysis of photophysical properties | mdpi.com |

This table showcases the application of quantum chemical calculations on related benzothiazole compounds.

In Silico Screening and Virtual Drug Discovery

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach significantly reduces the time and cost associated with experimental screening.

The benzothiazole scaffold has been a subject of in silico screening campaigns to identify potential drug candidates for various diseases. For instance, a series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates were identified through screening as potential inhibitors of protein-tyrosine phosphatase 1B. unifi.itsigmaaldrich.com Similarly, in the search for treatments for Alzheimer's disease, benzothiazole-isothiourea derivatives have been evaluated through docking simulations against multiple targets, including acetylcholinesterase (AChE) and Aβ1-42 aggregation, demonstrating a multi-target drug design approach. nih.gov

These examples underscore the power of virtual screening in identifying promising benzothiazole-based compounds for further experimental validation. For a molecule like this compound, its derivatives could be computationally screened against a panel of disease-relevant targets to uncover novel therapeutic applications.

Prediction of ADMET Properties (without explicit toxicological detail)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. Predicting these properties early in the drug discovery process using computational models can help in prioritizing compounds with favorable pharmacokinetic profiles and avoiding costly late-stage failures.

For benzothiazole derivatives, in silico methods are increasingly being used to predict ADMET properties. A study on bis-6-amidino-benzothiazole derivatives, for example, involved an in silico evaluation of their ADME properties, predicting parameters such as lipophilicity (log P) and solubility. acs.org Such predictions are valuable for guiding the optimization of lead compounds to improve their drug-like characteristics.

Publicly available databases and prediction tools can also provide estimated ADMET properties for specific compounds. For this compound, a predicted XlogP value, which is a measure of lipophilicity, is available. uni.lu

The following table provides examples of predicted ADMET-related properties for benzothiazole derivatives from in silico studies.

| Compound/Derivative Class | Predicted Property | In Silico Tool/Method | Reference |

| Bis-6-amidino-benzothiazole derivatives | Lipophilicity (log P), Solubility | Not specified | acs.org |

| This compound | XlogP | PubChemLite | uni.lu |

This table illustrates the types of ADMET-related properties that can be predicted computationally for benzothiazole compounds.

Mechanistic Investigations of Biological Action of Benzothiazol 2 Amines

Enzyme Inhibition Mechanism Elucidation

The 1,3-benzothiazol-2-amine scaffold is a well-recognized pharmacophore, and its derivatives have been investigated for their inhibitory effects on a variety of enzymes. While direct enzymatic inhibition data for 6-Ethyl-1,3-benzothiazol-2-amine is limited, the activities of its derivatives suggest potential interactions with several key enzyme families.

Kinases: A significant area of investigation for benzothiazole (B30560) derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Notably, this compound has been utilized as a key intermediate in the synthesis of pyrimidine (B1678525) derivatives designed as inhibitors of Interleukin-2 inducible T-cell kinase (Itk) . google.com Itk is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor signaling. google.com The synthesis described in patent literature involves the reaction of this compound with a substituted pyrimidine, indicating that the this compound moiety forms the core structure of these potential Itk inhibitors. google.com

Furthermore, a derivative, N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine, has been associated with the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain pathways.

Dihydropteroate (B1496061) Synthetase (DHPS): While not directly studied for the ethyl derivative, other compounds in the 2-aminobenzothiazole (B30445) class, particularly sulfonamide derivatives, have been shown to inhibit dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria. This suggests a potential, though unconfirmed, avenue for the antibacterial action of related compounds.

Topoisomerases: Molecular docking studies on derivatives of this compound have suggested potential inhibition of bacterial gyrase as a mechanism of action. vulcanchem.com

The following table summarizes the potential enzyme inhibitory activities based on studies of this compound and its close derivatives.

| Enzyme Target | Compound/Derivative | Nature of Evidence |

| Interleukin-2 inducible T-cell kinase (Itk) | Pyrimidine derivatives of this compound | Synthesis intermediate for inhibitors google.com |

| Cyclooxygenase-2 (COX-2) | N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine | Mentioned in literature |

| Gyrase | Derivatives of this compound | Molecular Docking Studies vulcanchem.com |

Cellular and Molecular Pathway Perturbation

The inhibition of specific enzymes by this compound derivatives leads to the disruption of critical cellular and molecular pathways.

The most direct evidence of pathway perturbation stems from its role in the development of Itk inhibitors. google.com Inhibition of Itk would disrupt the T-cell receptor signaling pathway. google.com This pathway is essential for T-cell activation, proliferation, and cytokine production. google.com Specifically, Itk is involved in the activation of phospholipase C-gamma1 (PLC-γ1), which in turn leads to the generation of second messengers that control downstream signaling events, including the activation of transcription factors for inflammatory cytokines. google.com Therefore, inhibitors derived from this compound have the potential to modulate T-cell mediated immune responses. google.com

Derivatives targeting COX-2 would interfere with the arachidonic acid pathway, reducing the production of prostaglandins, which are key mediators of inflammation and pain.

Identification of Specific Molecular Targets

Based on the available research, the primary molecular target for which derivatives of this compound have been developed is Interleukin-2 inducible T-cell kinase (Itk) . google.com The patent literature clearly outlines the synthesis of potent Itk inhibitors using this compound as a starting material. google.com

Other potential molecular targets, inferred from studies on closely related compounds, include:

Cyclooxygenase-2 (COX-2)

Bacterial DNA gyrase vulcanchem.com

The following table details the identified and potential molecular targets.

| Molecular Target | Basis of Identification |

| Interleukin-2 inducible T-cell kinase (Itk) | Use of this compound as a precursor for specific inhibitors google.com |

| Cyclooxygenase-2 (COX-2) | Research on N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine |

| Bacterial DNA gyrase | Molecular docking studies of derivatives vulcanchem.com |

Understanding of Action in Disease Models

The understanding of the action of this compound in disease models is primarily linked to the therapeutic potential of its derivatives as Itk inhibitors. google.com Inhibition of Itk has been proposed as a therapeutic strategy for a variety of T-cell mediated diseases . google.com

Studies on Itk knockout mice and the use of Itk inhibitors have demonstrated potential efficacy in models of:

Asthma and Allergic Rhinitis: By inhibiting T-cell cytokine release (both Th1 and Th2), Itk inhibitors can reduce the inflammatory responses characteristic of these allergic diseases. google.com

Autoimmune Diseases: Conditions such as rheumatoid arthritis and psoriasis, where T-cell dysregulation is a key factor, are potential targets for Itk inhibition. google.com

While these disease models provide a strong rationale for the development of this compound-based Itk inhibitors, direct studies of the parent compound in these models are not currently available.

常见问题

Basic: What are the standard synthetic routes for preparing 6-substituted benzothiazol-2-amines, and how are reaction conditions optimized?

The synthesis of 6-substituted benzothiazol-2-amines typically involves cyclization of aniline derivatives with thiocyanate salts in acidic media. For example, 6-methyl-1,3-benzothiazol-2-amine is synthesized by reacting 4-methyl aniline with KSCN and Br₂ in glacial acetic acid under controlled temperatures (<10°C). Stirring duration (6–8 hours) and neutralization with NaOH are critical for yield optimization . Alternative methods use sodium thiocyanate and bromine in glacial acetic acid, followed by hydrazine reflux to introduce hydrazine substituents . Key parameters include solvent choice (e.g., ethanol for recrystallization) and stoichiometric control of bromine to avoid over-substitution .

Basic: Which spectroscopic techniques are most reliable for characterizing 6-ethyl-1,3-benzothiazol-2-amine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and electronic environments. For instance, ¹H NMR of N-(6-chlorobenzothiazol-2-yl)acetamide reveals acetamide proton signals at δ 2.1–2.3 ppm, while aromatic protons appear as distinct multiplet patterns . High-resolution mass spectrometry (HRMS) validates molecular ion peaks, and HPLC ensures purity (>95%) . UV-Vis spectroscopy (e.g., λmax 260–280 nm) aids in tracking conjugation effects in hydrazone derivatives .

Advanced: How can solvent systems influence the regioselectivity of benzothiazole ring formation?

Solvent polarity and acid strength directly impact cyclization efficiency. Ethanol or glacial acetic acid promotes protonation of thiocyanate intermediates, facilitating electrophilic aromatic substitution. For example, ethyl acetate/chloroform mixtures enhance α-bromoacetophenone reactivity in thiazole ring closure . Polar aprotic solvents (e.g., DMF) may reduce side reactions in multi-step syntheses. Computational studies (e.g., DFT) can model solvent effects on transition states to predict regioselectivity .

Advanced: What strategies are employed to synthesize pyrimidine- or triazole-functionalized benzothiazol-2-amines?

Cyclocondensation reactions with trifluoroalkenones or diethyl ethoxymethylenemalonate enable the introduction of heterocyclic moieties. For example, 2-benzothiazolyl guanidine reacts with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones to yield pyrimidine hybrids . Diazotization followed by coupling with phenol derivatives (KOH/MeOH, H₂O₂) introduces triazole systems, as seen in hybrid benzothiazole-triazole compounds .

Advanced: How are discrepancies in elemental analysis data resolved during compound validation?

Discrepancies between calculated and experimental values (e.g., C, H, N content in N-(2-(1H-benzo[d][1,2,3]triazol-1-yl)benzofuran-3-yl)acetamide ) often arise from incomplete purification or hygroscopicity. Recrystallization from ethanol/chloroform mixtures improves purity, while combustion analysis (CHNS-O) or X-ray crystallography provides definitive validation . Adjusting reaction stoichiometry (e.g., excess hydrazine) mitigates incomplete functionalization .

Advanced: What methodological frameworks are used to evaluate the bioactivity of this compound derivatives?

- In vitro assays : Antimicrobial activity is tested via agar diffusion (MIC/MBC values against S. aureus or E. coli) .

- Enzyme inhibition : α-Glucosidase or acetylcholinesterase inhibition assays (IC₅₀) quantify antidiabetic or neuroprotective potential .

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like 5-HT₃ receptors or bacterial DNA gyrase .

Advanced: How do substituents at the 6-position modulate electronic properties and reactivity?

Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity at the 2-amine position, enhancing nucleophilic substitution. For 6-fluoro-7-chloro-1,3-benzothiazol-2-amine , fluorine’s inductive effect stabilizes intermediates during hydrazone formation . Substituent effects are quantified via Hammett σ constants, correlating with reaction rates in SNAr pathways .

Advanced: How can factorial design optimize multi-step syntheses of benzothiazol-2-amine derivatives?

A 2³ factorial design evaluates variables like temperature (reflux vs. RT), solvent (ethanol vs. DMF), and catalyst (pyridine vs. Et₃N). For example, optimizing indeno[1,2-c]pyrazol-4-ones synthesis requires refluxing hydrazones in acetic acid (7–9 hours) with TLC monitoring . Response surface methodology (RSM) identifies interaction effects between variables to maximize yield .

Advanced: What computational tools aid in predicting metabolic stability of benzothiazol-2-amine analogs?

ADMET predictors (e.g., SwissADME) estimate bioavailability, CYP450 interactions, and metabolic pathways. For N-cyclohexyl-1,3-benzothiazol-2-amine , logP values (~2.5) and topological polar surface area (TPSA) predict blood-brain barrier permeability . MD simulations (GROMACS) model protein-ligand stability over nanosecond timescales .

Advanced: How are stability and degradation profiles assessed under varying pH and temperature conditions?

Forced degradation studies (ICH guidelines) expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. 6-Methoxybenzo[d]thiazole-2-carboxamide shows pH-dependent hydrolysis (t₁/₂ = 8 hours at pH 9), analyzed via HPLC-MS . Thermal gravimetric analysis (TGA) monitors decomposition thresholds (e.g., >200°C for crystalline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。